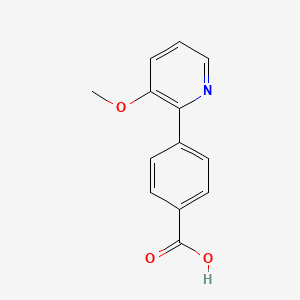

4-(3-Methoxypyridin-2-yl)benzoic acid

Description

4-(3-Methoxypyridin-2-yl)benzoic acid (CAS: 849757-80-8) is a benzoic acid derivative featuring a pyridine ring substituted with a methoxy group at the 3-position and linked to the para position of the benzoic acid moiety. This compound is of interest due to its structural hybridity, combining aromatic carboxylic acid functionality with a heterocyclic pyridine system. Such dual functionality makes it a candidate for diverse applications, including pharmaceutical intermediates, agrochemicals, and materials science. Its synthesis typically involves cross-coupling reactions or condensation strategies, as inferred from analogous compounds (e.g., ).

Properties

IUPAC Name |

4-(3-methoxypyridin-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-11-3-2-8-14-12(11)9-4-6-10(7-5-9)13(15)16/h2-8H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPPWELHQGMFLTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC=C1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30699148 | |

| Record name | 4-(3-Methoxypyridin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30699148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849757-80-8 | |

| Record name | 4-(3-Methoxypyridin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30699148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-(3-Methoxypyridin-2-yl)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- IUPAC Name : this compound

- Molecular Formula : CHNO

- Molecular Weight : 219.22 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory and pain pathways. The compound exhibits anti-inflammatory properties, likely through inhibition of prostaglandin synthesis, which is crucial in mediating inflammatory responses.

Antiinflammatory Properties

Research has demonstrated that this compound acts as a selective antagonist for the EP4 receptor, a subtype of the prostaglandin E2 receptor. In vitro studies have shown that it effectively reduces PGE2-induced TNFα production in human whole blood assays, indicating its potential as an anti-inflammatory agent.

Table 1: Biological Activity Summary

| Activity Type | Assay Type | IC50 Value (nM) | Reference |

|---|---|---|---|

| Anti-inflammatory | PGE2-induced TNFα reduction | 123 | |

| Enzyme inhibition | EP4 receptor | Not specified |

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound has been assessed in several studies. It shows favorable absorption characteristics with moderate metabolic stability. However, detailed toxicity studies are still required to fully understand its safety profile.

Case Studies and Research Findings

- Case Study on Inflammation : A study investigated the efficacy of this compound in a murine model of arthritis. The results indicated significant reductions in joint swelling and inflammation markers compared to control groups, suggesting its therapeutic potential in treating inflammatory diseases.

- Clinical Relevance : In clinical settings, compounds similar to this compound have been explored for their ability to alleviate pain associated with osteoarthritis and rheumatoid arthritis. The structure-activity relationship (SAR) studies emphasize the importance of the methoxy group in enhancing anti-inflammatory activity.

Comparative Analysis

The biological activity of this compound can be compared with other pyridine derivatives known for their therapeutic effects:

Scientific Research Applications

Medicinal Chemistry

4-(3-Methoxypyridin-2-yl)benzoic acid has been investigated for its potential therapeutic properties, including:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial properties against various strains, including Mycobacterium tuberculosis and Staphylococcus aureus. Its minimum inhibitory concentrations (MICs) can be as low as 0.5 µM, indicating strong efficacy against resistant bacterial strains .

- Cancer Research : The compound has been evaluated for its anticancer properties. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines by modulating intrinsic apoptotic pathways, specifically by upregulating pro-apoptotic proteins like BAX while downregulating anti-apoptotic proteins such as Bcl-2 .

Biochemical Research

The compound serves as a valuable ligand in biochemical assays, where it can interact with various enzymes and receptors:

- Enzyme Inhibition : It has been shown to inhibit enzymes critical for metabolic pathways related to diseases such as cancer and tuberculosis. For example, it targets MmpL3, an essential enzyme for bacterial cell wall synthesis .

Material Science

In material science, this compound is used as a building block for synthesizing advanced materials. Its unique structure allows it to participate in the formation of polymers and other complex materials with specific properties tailored for industrial applications .

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Mycobacterium tuberculosis using a murine model. Results indicated a significant reduction in bacterial load when administered at specific dosages, demonstrating its potential as a novel therapeutic agent .

- Cancer Cell Line Studies : Research involving human cancer cell lines indicated that the compound could induce apoptosis through modulation of specific signaling pathways. This suggests potential applications in developing new anticancer drugs .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The structural uniqueness of 4-(3-Methoxypyridin-2-yl)benzoic acid lies in the substitution pattern of its pyridine and benzoic acid rings. Below is a comparative analysis with structurally related compounds (Table 1):

Table 1: Structural Comparison of this compound and Analogs

| Compound Name | Pyridine Substituent Position | Benzoic Acid Position | CAS Number | Key Features |

|---|---|---|---|---|

| This compound | 3-OCH3 at C2 | 4 | 849757-80-8 | Reference compound |

| 3-(2-Methoxypyridin-4-yl)benzoic acid | 2-OCH3 at C4 | 3 | - | Ortho-substituted benzoic acid |

| 4-(5-Nitropyridin-2-yl)benzoic acid | 5-NO2 at C2 | 4 | 223127-49-9 | Electron-withdrawing nitro group |

| 4-(6-Methoxypyridin-3-yl)benzoic acid | 6-OCH3 at C3 | 4 | 219671-80-4 | Distal methoxy substitution |

Key Observations:

- Substituent Position : The 3-methoxy group on pyridine (C2) in the reference compound contrasts with analogs like 4-(5-Nitropyridin-2-yl)benzoic acid, where a nitro group at C5 introduces electron-withdrawing effects, altering electronic properties and reactivity.

- Benzoic Acid Position : Para-substitution (as in the reference compound) is common in bioactive molecules, whereas meta-substitution (e.g., 3-(2-Methoxypyridin-4-yl)benzoic acid) may reduce steric hindrance for binding interactions.

Electronic and Steric Effects

- Methoxy vs. Nitro Groups : The 3-methoxy group in the reference compound is electron-donating, increasing electron density on the pyridine ring compared to the electron-deficient 5-nitropyridin-2-yl analog (). This difference impacts acidity (pKa of benzoic acid) and solubility.

- Steric Considerations : Para-substitution on benzoic acid minimizes steric clashes in molecular recognition, a feature critical for enzyme inhibition (e.g., BChE inhibitors in ).

Preparation Methods

Palladium-Catalyzed Cross-Coupling for Biaryl Formation

A common and effective strategy involves Suzuki-Miyaura cross-coupling between a boronic acid derivative of benzoic acid and a brominated methoxypyridine.

This method aligns with procedures reported for related 3-(pyridin-2-yl)benzoic acids, where palladium catalysis facilitates coupling under mild aqueous-organic biphasic conditions.

Esterification and Hydrolysis Steps

To improve solubility and facilitate purification, the benzoic acid is often converted into its methyl ester prior to coupling or as an intermediate step.

Functional Group Transformations: Aminomethylation and Reduction

In related benzoic acid derivatives, introduction of methyl groups at the 2-position of the pyridine ring is achieved via aminomethylation followed by reduction.

Demethylation to Obtain Final Hydroxy Derivative

Demethylation of methoxy groups to hydroxy groups is often the final step to obtain dihydroxy derivatives related to this compound.

Summary Table of Preparation Steps

Research Findings and Analysis

- The palladium-catalyzed Suzuki coupling is the most reliable and widely used method for constructing the biaryl linkage in this compound, offering high yields and tolerance to functional groups.

- Esterification prior to coupling enhances solubility and reaction efficiency; methyl esters are preferred intermediates due to ease of hydrolysis back to acids.

- Aminomethylation and subsequent reduction steps are more common in related benzoic acid derivatives to introduce methyl groups at specific positions, indicating potential routes for structural analogues.

- Demethylation requires careful acidic conditions to avoid side reactions and degradation, often performed as the final step.

- Reaction conditions such as temperature, solvent choice, and pH adjustments are critical for optimizing yield and purity, as demonstrated in detailed patent procedures.

Q & A

Q. What are the most reliable synthetic routes for 4-(3-Methoxypyridin-2-yl)benzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cross-coupling reactions such as Suzuki-Miyaura coupling, which links pyridine and benzoic acid precursors. For example, coupling 3-methoxypyridine-2-boronic acid with a bromobenzoic acid derivative under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (toluene/ethanol/water) at 80–100°C . Optimization includes adjusting catalyst loading (1–5 mol%), base (Na₂CO₃ or K₂CO₃), and reaction time (12–24 hrs). Post-synthesis, acidification with HCl precipitates the product, which is purified via recrystallization (e.g., ethanol/water) .

Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and purity. For example, the methoxy group (3-methoxy pyridine) shows a singlet at δ ~3.9 ppm in ¹H NMR, while the aromatic protons of the benzoic acid moiety appear as doublets in the δ 7.5–8.5 ppm range .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ expected for C₁₃H₁₁NO₃: 238.0844) .

- FTIR : Confirms carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) and methoxy groups (C-O stretch ~1250 cm⁻¹) .

Q. What preliminary biological activities have been reported for this compound, and how are these assays designed?

- Methodological Answer : Initial studies suggest antimicrobial and enzyme-inhibitory potential. For example:

- Antimicrobial Assays : Disk diffusion or microbroth dilution against S. aureus and E. coli (MIC values reported in µg/mL).

- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (IC₅₀ determination using ATP/NADH-coupled systems) .

Q. What are common derivatives of this compound, and how do modifications affect solubility?

- Methodological Answer : Derivatives include esters (e.g., methyl ester for improved lipophilicity) and amides (e.g., conjugation with piperazine for enhanced bioavailability). Solubility is assessed via shake-flask method in PBS (pH 7.4) or DMSO, with logP values calculated using HPLC .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved efficacy?

- Methodological Answer : SAR analysis compares substituents on the pyridine and benzoic acid rings. For example:

| Substituent Position | Biological Activity Trend | Reference |

|---|---|---|

| 3-Methoxy (pyridine) | ↑ Antimicrobial activity | |

| 4-Carboxylic acid | ↓ Cell permeability | |

| Modifications like replacing methoxy with trifluoromethyl (see ) enhance metabolic stability but may reduce solubility . |

Q. What challenges arise in crystallographic studies of this compound, and how can SHELX software address them?

Q. How do computational methods like molecular docking predict interactions between this compound and biological targets?

- Methodological Answer : Docking with AutoDock Vina or Schrödinger Maestro evaluates binding to targets (e.g., COX-2 or EGFR). Parameters include grid box size (20 ų centered on active sites) and scoring functions (e.g., MM-GBSA for binding affinity). Validation via MD simulations (100 ns in GROMACS) assesses stability .

Q. How should researchers resolve contradictions in reported synthetic yields or biological data?

- Methodological Answer :

- Synthesis : Replicate reactions with controlled conditions (e.g., inert atmosphere, degassed solvents) to minimize oxidation side reactions .

- Biological Data : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and orthogonal assays (e.g., SPR vs. fluorescence for binding) .

Q. What experimental approaches elucidate the compound’s mechanism in apoptosis or enzyme inhibition?

- Methodological Answer :

- Flow Cytometry : Annexin V/PI staining to quantify apoptosis in cancer cell lines (e.g., HeLa).

- Western Blotting : Measure caspase-3/9 activation or PARP cleavage .

- Isothermal Titration Calorimetry (ITC) : Directly quantify binding thermodynamics with target enzymes .

Q. How do structural analogs compare in terms of pharmacokinetic and toxicity profiles?

- Methodological Answer :

Comparative studies use: - ADMET Prediction : SwissADME or pkCSM for bioavailability, CYP inhibition.

- In Vivo Toxicity : Acute toxicity testing in rodents (LD₅₀) and histopathology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.